(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid
Description
The compound “(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid” is a chiral hexanoic acid derivative featuring two orthogonal protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group at position 6 and a tert-butoxycarbonyl (Boc) group with a methyl substitution at position 2. This configuration enables selective deprotection during solid-phase peptide synthesis (SPPS), where Fmoc is base-labile (removed by piperidine) and Boc is acid-labile (removed by trifluoroacetic acid, TFA).
Properties
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)23(24(30)31)15-9-10-16-28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOMFAAVZXVZSB-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122326 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-N2-methyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799443-43-8 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-N2-methyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799443-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-N2-methyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. The compound incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which enhances its stability and solubility, making it suitable for various biochemical applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Features
The compound consists of several functional groups that contribute to its biological activity:
- Fluorenyl Group : Enhances hydrophobic interactions with biological targets.
- Methoxycarbonyl Group : Provides stability and may influence binding affinity.
- Amino Acid Derivative : The presence of amino and carboxylic acid groups allows for participation in biochemical pathways.
The biological activity of (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid is primarily attributed to its ability to interact with specific molecular targets through:
- Peptide Bond Formation : As a building block in peptide synthesis, it forms peptide bonds that are crucial for protein structure and function.
- Hydrophobic Interactions : The fluorenyl moiety can engage with hydrophobic pockets in proteins, influencing enzyme or receptor activity.
- Potential Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, suggesting potential applications in drug design.
Biological Activity Spectrum
The biological activities associated with (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid can be predicted based on its structure. Compounds with similar indole and fluorene structures have demonstrated a range of activities, including:
- Antimicrobial Activity : Studies indicate that fluorene derivatives exhibit antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Properties : Research has shown that certain fluorene derivatives act as topoisomerase inhibitors, leading to antiproliferative effects on cancer cells .
- Antioxidant Activity : Fluorenone derivatives have been reported to possess potent antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on molecular properties, protecting groups, and applications:
*Estimated based on structural similarity to .
Key Comparative Insights:
Protecting Group Positioning: The target compound’s Fmoc at position 6 distinguishes it from analogs like and , where Fmoc occupies position 2. This positional shift may influence peptide chain elongation efficiency or side-chain interactions in folded structures .
Branching vs. Linear Chains :
- features a methyl branch at position 2 , which increases steric bulk and may reduce coupling efficiency in SPPS. In contrast, the target compound’s linear chain with methyl on Boc maintains backbone flexibility .
Orthogonal Protection Strategies :
- The Alloc group in enables palladium-mediated deprotection , offering compatibility with Fmoc/Boc chemistry for multi-step syntheses. The target compound lacks this versatility but retains standard acid/base labile groups .
Solubility and Stability: ’s Fmoc at position 3 may enhance hydrophobicity compared to the target compound’s Fmoc at position 6.
Safety Profiles :
- All compounds share similar hazards (e.g., skin/eye irritation, respiratory sensitization) due to reactive carbonyl groups and fluorinated moieties .
Q & A
How can orthogonal protection strategies using BOC and FMOC groups be optimized in the synthesis of this compound for peptide elongation?
Methodological Answer:
The dual protection of amino groups with BOC (tert-butoxycarbonyl) and FMOC (9-fluorenylmethoxycarbonyl) enables sequential deprotection during solid-phase peptide synthesis (SPPS).
- Stepwise Deprotection: FMOC is removed under mild basic conditions (20% piperidine in DMF), while BOC requires stronger acidic conditions (e.g., 50% TFA in DCM). This orthogonal approach allows selective amino acid coupling .
- Reaction Compatibility: Ensure solvent compatibility (e.g., DCM or DMF) and monitor reaction progress via LC-MS to prevent premature deprotection. Evidence from peptide synthesis protocols highlights that FMOC stability in acidic conditions prevents cross-reactivity with BOC .
- Example Workflow:
- FMOC deprotection → Coupling of next amino acid.
- Final BOC deprotection post-chain assembly.
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR verify stereochemistry (e.g., (S)-configuration) and confirm the presence of FMOC (aromatic protons at δ 7.3–7.8 ppm) and BOC (tert-butyl group at δ 1.4 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Accurately determines molecular weight (e.g., C₂₆H₃₂N₂O₆; expected [M+H]⁺ = 469.2285) and detects impurities .
- HPLC Purity Analysis: Reverse-phase HPLC with UV detection (254 nm) assesses purity (>95%) and identifies byproducts from incomplete coupling or deprotection .
How can researchers mitigate stability issues during storage and handling?
Methodological Answer:
- Storage Conditions: Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the BOC group and FMOC oxidation. Evidence from safety data sheets emphasizes sensitivity to light and moisture .
- Handling Protocols: Use anhydrous solvents (e.g., freshly distilled DMF) during synthesis. Stability studies show decomposition >5% after 30 days at room temperature, necessitating cold storage .
- In-Process Monitoring: Periodic TLC or LC-MS checks during synthesis ensure intermediates remain intact .
What experimental design considerations address contradictions in deprotection efficiency reported across studies?
Methodological Answer:
- Reaction Optimization: Adjust pH (e.g., 8–9 for FMOC deprotection) and temperature (25°C vs. 40°C) to balance efficiency and side reactions. For example, prolonged exposure to piperidine may cleave FMOC but risk racemization .
- Catalyst Screening: Additives like HOBt (hydroxybenzotriazole) reduce aggregation during coupling, improving yield .
- Case Study: A 2025 study resolved low BOC deprotection yields by switching from TFA/water to TFA/triisopropylsilane, minimizing carbocation side reactions .
How does this compound’s dual-protected structure enhance its utility in drug development?
Methodological Answer:
- Targeted Peptide Modifications: The methyl group on the BOC-protected amine enables selective functionalization (e.g., alkylation or acylation) post-deprotection, critical for creating branched peptides .
- Case Study in Oncology: A 2024 study used this compound to synthesize a KRAS inhibitor, leveraging FMOC’s UV traceability for real-time monitoring during SPPS .
- Comparative Advantage: Dual protection reduces side-chain interference, achieving >90% coupling efficiency in complex peptides vs. single-protected analogs .
What safety protocols are essential when handling this compound in respiratory-sensitive assays?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, safety goggles, and N95 masks to prevent inhalation of aerosols (GHS H335). Fume hoods with >0.5 m/s airflow are mandatory during weighing and synthesis .
- Emergency Response: For accidental exposure, rinse eyes with saline (15 mins) and seek medical evaluation. SDS data note delayed symptoms (e.g., respiratory irritation) requiring toxicology consultation .
- Waste Disposal: Neutralize acidic/basic residues before disposing in halogenated waste containers to comply with EPA guidelines .
Comparative Table: BOC vs. FMOC Protection Strategies
| Parameter | BOC | FMOC |
|---|---|---|
| Deprotection Reagent | 50% TFA in DCM | 20% piperidine in DMF |
| Stability in Acid | Stable | Labile (cleaves in TFA) |
| Monitoring Method | Loss of tert-butyl signal (NMR) | UV absorbance at 301 nm |
| Typical Yield | 85–95% | 90–98% |
| Common Side Reactions | Carbocation formation | β-Elimination under strong base |
| Data synthesized from . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
